molecular formula C8H7BrO B1280368 (R)-4-Bromostyrene oxide CAS No. 62566-68-1

(R)-4-Bromostyrene oxide

Cat. No. B1280368
CAS RN: 62566-68-1
M. Wt: 199.04 g/mol
InChI Key: NNINSLOEPXEZOZ-QMMMGPOBSA-N
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Description

(R)-4-Bromostyrene oxide is a compound related to styrene oxide derivatives, which are recognized as important chiral building blocks in the synthesis of various chiral drugs. These compounds are particularly significant as intermediates in the preparation of drugs that exhibit antiobesity and antidiabetic activities. While the provided papers do not directly discuss (R)-4-Bromostyrene oxide, they do provide insights into the molecular structures of related compounds such as styrene and 4-bromostyrene, as well as methods for synthesizing enantiopure styrene oxide derivatives .

Synthesis Analysis

The synthesis of enantiopure styrene oxide derivatives, such as (R)-3-chlorostyrene oxide, has been achieved through various methods. One method involves asymmetric dihydroxylation followed by chemical transformation, which has been reported to afford high enantiomeric excess (ee) in good yield . Another approach is the enzymatic resolution of racemic precursors, followed by treatment with base or hydrolytic kinetic resolution using specific catalysts to obtain enantiomerically pure products . These methods could potentially be adapted for the synthesis of (R)-4-Bromostyrene oxide.

Molecular Structure Analysis

The molecular structure of 4-bromostyrene has been analyzed using proton spectra in liquid crystalline solvents, which provided information on the dipolar coupling constants. The analysis suggests that both styrene and 4-bromostyrene have planar ground state structures with specific bond lengths and angles. For instance, the carbon-carbon (CC) bond length and carbon-carbon-carbon (CCC) bond angles have been determined for these molecules . This structural information is crucial for understanding the reactivity and physical properties of (R)-4-Bromostyrene oxide.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions of (R)-4-Bromostyrene oxide specifically, the analysis of styrene and 4-bromostyrene can give insights into potential reactivity patterns. The presence of the bromine atom in 4-bromostyrene suggests that it could undergo various substitution reactions, which might be applicable to (R)-4-Bromostyrene oxide as well. The olefinic bond present in these molecules is also a site for reactions such as epoxidation, which is relevant to the synthesis of styrene oxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-4-Bromostyrene oxide can be inferred from the properties of related compounds. For example, the deuterium quadrupole coupling constants and asymmetry parameters for aromatic and olefinic CD bonds have been determined for styrene-d8, which could be similar for deuterated derivatives of (R)-4-Bromostyrene oxide . These properties are important for understanding the behavior of the compound in various environments and can affect its suitability for use in pharmaceutical applications.

Scientific Research Applications

  • Mutagenic Potencies and Chemical Reactivity :

    • Sugiura & Goto (1981) investigated the mutagenicities of various styrene oxide derivatives, including p-bromostyrene oxide, using bacterial test systems. They found that the mutagenicity of these compounds may depend on a combination of different action mechanisms and varies with the structure of their adducts (Sugiura & Goto, 1981).
  • Nucleoside Aralkylation :

    • Barlow & Dipple (1998) examined the product distributions and stereochemistries in the reactions of p-bromostyrene oxide with guanosine. Their findings contribute to understanding the mechanisms of nucleoside aralkylation (Barlow & Dipple, 1998).
  • Molecular Structures of Styrene Derivatives :

    • A study by Cochran et al. (1997) focused on the molecular structures of styrene and its derivatives, including (Z)-β-bromostyrene, using ab initio calculations and gas-phase electron diffraction (Cochran et al., 1997).
  • Catalytic Reactions Involving Carbon Dioxide :

    • Yano et al. (1997) reported that magnesium oxide is an efficient catalyst for the cycloaddition of carbon dioxide to epoxides, including (R)-styrene oxide. This research contributes to understanding reactions involving carbon dioxide and epoxides (Yano et al., 1997).
  • Microbial Oxidation and Metabolite Identification :

    • Königsberger & Hudlický (1993) explored the microbial oxidation of 2-bromostyrene and identified various metabolites. This study contributes to understanding the microbial processes involving bromostyrene compounds (Königsberger & Hudlický, 1993).
  • Catalysis Using Carbohydrate-Derived Ligands :

    • Park & RajanBabu (2002) demonstrated that carbohydrate-derived diarylphosphinites can be used as tunable ligands for asymmetric catalysis, particularly in the hydrovinylation of styrene derivatives like 4-bromostyrene (Park & RajanBabu, 2002).

Safety And Hazards

The safety and hazards associated with oxides can vary greatly depending on the specific compound. For example, breathing certain oxides can cause dizziness, unconsciousness, and even death .

Future Directions

The future directions of oxide research are vast and promising. High entropy metal chalcogenides, for instance, have been demonstrated as thermoelectric materials, catalytic electrodes, and electrodes in Li-ion batteries . The development of new synthesis protocols and the exploration of novel oxide structures are among the future research directions .

properties

IUPAC Name

(2R)-2-(4-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNINSLOEPXEZOZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459054
Record name (R)-4-Bromostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Bromostyrene oxide

CAS RN

62566-68-1, 148684-05-3
Record name (R)-4-Bromostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(4-bromophenyl)oxirane
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Record name (2S)-2-(4-bromophenyl)oxirane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (intermediate 29, 25.25 g, 136 mmol), trimethylsulfonium iodide (28.71 g, 141 mmol), water (6.5 ml, 361 mmol) and potassium hydroxide (15.56 g, 277 mmol) in acetonitrile (140 ml) was warmed to 55° C. for 2.5 hours. The resulting solution was partitioned between water and diethyl ether, and the organic layer was washed with water, diluted hydrochloric acid, and brine, and dried over sodium sulfate. Crude product of 2-(4-bromo-phenyl)-oxirane (intermediate 30) was obtained by removal of organic solvent under reduced pressure, which was used for next reaction without purification.
Quantity
25.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.71 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
15.56 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butyl-salicylidene-1,2-cyclohexane-diaminocobalt(II) (9.7 g, 0.016 mol) was dissolved in 100 mL of toluene in an open flask at 0° C. with magnetic stirring and acetic acid (9.2 mL, 0.16 mol) was added. The bath was removed and then the mixture was maintained at room temperature for 1 h with vigorous stirring. The mixture was concentrated in vacuo to a brown solid, and then the residue was put under high vacuum overnight. The brown residue was dissolved in 100 mL of THF, and to the resulting solution was added to 2-(4-bromophenyl)oxirane (400 g, 2 mol) dissolved in THF (300 mL). The reaction mixture was cooled to 0° C. and distilled water (19.8 g, 1.1 mol) was added slowly into the mixture. The resulting mixture was maintained at room temperature for 16 h with magnetic stirring, concentrated and the 1 L 5% EtOAc/Hexane was added to the residue. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid material was filtered away (100% diol by HPLC). The filtrate was concentrated and dissolved in 1 L hexane. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid was filtered off. The filtrate was concentrated, and put under high vacuum for 2 h to yield a brown oil (250 g, a mixture of desired product, trace amount of diol, and Co Salen catalyst).
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
X Cattoën, MA Pericàs - Tetrahedron, 2009 - Elsevier
New bis(oxazoline) ligands (BOXs) containing biaryl substitutents at the C-4 position and H or CH 2 OR substituents at the C-5 position have been synthesized using Suzuki cross-…
Number of citations: 24 www.sciencedirect.com

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